molecular formula C13H20Cl2N2O2 B3060889 2-(3-amino-4-chlorobenzoyl)oxyethyl-diethylazanium;chloride CAS No. 100811-81-2

2-(3-amino-4-chlorobenzoyl)oxyethyl-diethylazanium;chloride

Cat. No.: B3060889
CAS No.: 100811-81-2
M. Wt: 307.21 g/mol
InChI Key: CPOLGWZCPZLZOK-UHFFFAOYSA-N
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Description

2-(3-amino-4-chlorobenzoyl)oxyethyl-diethylazanium;chloride is a chemical compound with the molecular formula C13H20Cl2N2O2 and a molecular weight of 307.216 g/mol. This compound is known for its unique structure, which includes an amino group, a chlorobenzoyl group, and a diethylazanium moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4-chlorobenzoyl)oxyethyl-diethylazanium;chloride typically involves the reaction of 3-amino-4-chlorobenzoic acid with diethylaminoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure high purity and consistency of the final product. The production is carried out in cleanroom environments with specific cleaning levels to prevent contamination.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4-chlorobenzoyl)oxyethyl-diethylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The chlorobenzoyl group can be reduced to form benzyl derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions include nitro derivatives, benzyl derivatives, and substituted benzoyl compounds. These products have various applications in chemical synthesis and research.

Scientific Research Applications

2-(3-amino-4-chlorobenzoyl)oxyethyl-diethylazanium;chloride is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-amino-4-chlorobenzoyl)oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-amino-4-chlorobenzoyl)oxyethyl-diethylazanium;chloride include:

  • 2-(3-amino-4-methylbenzoyl)oxyethyl-diethylazanium;chloride
  • 2-(3-amino-4-fluorobenzoyl)oxyethyl-diethylazanium;chloride
  • 2-(3-amino-4-bromobenzoyl)oxyethyl-diethylazanium;chloride

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the chlorine atom in the benzoyl group enhances its reactivity in substitution reactions, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

2-(3-amino-4-chlorobenzoyl)oxyethyl-diethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2.ClH/c1-3-16(4-2)7-8-18-13(17)10-5-6-11(14)12(15)9-10;/h5-6,9H,3-4,7-8,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOLGWZCPZLZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+](CC)CCOC(=O)C1=CC(=C(C=C1)Cl)N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100811-81-2
Record name Benzoic acid, 3-amino-4-chloro-, 2-((diethylamino)ethyl) ester, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100811812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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